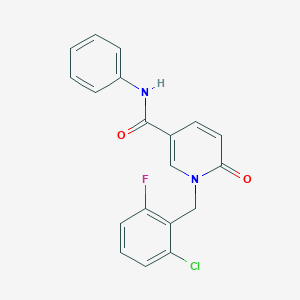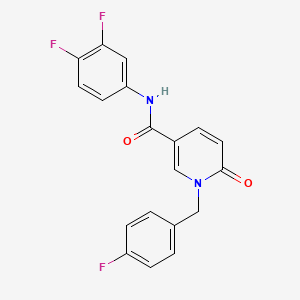![molecular formula C22H20N4O2S2 B11253406 N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253406.png)
N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)propanamide est un composé organique complexe qui présente une combinaison de groupes fonctionnels aromatiques, thiazole, oxadiazole et amide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)propanamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait inclure :
Formation du cycle thiazole : En partant d’un précurseur approprié, le cycle thiazole peut être synthétisé par une réaction de cyclisation impliquant un dérivé de thiourée et une α-halocétone.
Formation de l’oxadiazole : Le cycle oxadiazole peut être formé en faisant réagir une hydrazide avec un dérivé d’acide carboxylique dans des conditions déshydratantes.
Réactions de couplage :
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions de température et de pression contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone.
Réduction : Les groupes nitro (s’ils sont présents) peuvent être réduits en amines.
Substitution : Des réactions de substitution aromatique peuvent se produire sur les cycles phényle.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou réduction chimique utilisant du borohydrure de sodium (NaBH4).
Substitution : Substitution électrophile aromatique utilisant des réactifs comme le brome ou l’acide nitrique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl produirait des sulfoxydes ou des sulfones, tandis que la réduction des groupes nitro produirait des amines.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Applications thérapeutiques possibles en raison de ses caractéristiques structurelles, qui peuvent interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)propanamide dépendrait de son application spécifique. Dans un contexte médical, il pourrait interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité par des interactions de liaison. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique ou la modulation des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)butanamide : Structure similaire avec un fragment butanamide au lieu de propanamide.
N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)acétanilide : Structure similaire avec un fragment acétanilide.
Unicité
L’unicité de N-(2-méthylphényl)-3-(3-{[(4-phényl-1,3-thiazol-2-yl)sulfanyl]méthyl}-1,2,4-oxadiazol-5-yl)propanamide réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer une réactivité chimique et une activité biologique uniques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H20N4O2S2 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-3-[3-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-7-5-6-10-17(15)23-20(27)11-12-21-25-19(26-28-21)14-30-22-24-18(13-29-22)16-8-3-2-4-9-16/h2-10,13H,11-12,14H2,1H3,(H,23,27) |
Clé InChI |
HXMROYULGAFHDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253326.png)
![3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide](/img/structure/B11253327.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11253333.png)
![2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide](/img/structure/B11253335.png)
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253348.png)
![N-(2-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253374.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253378.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253394.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)
![2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11253412.png)

![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
